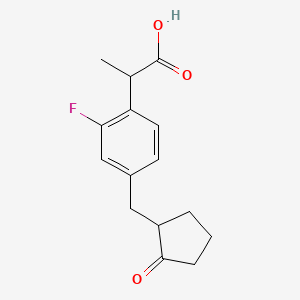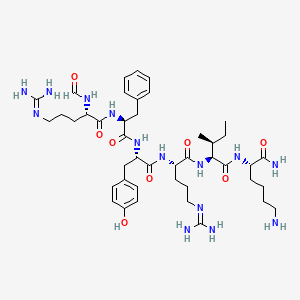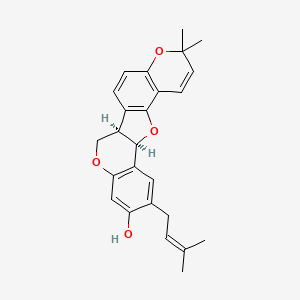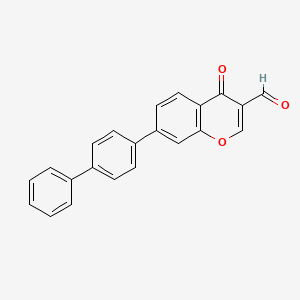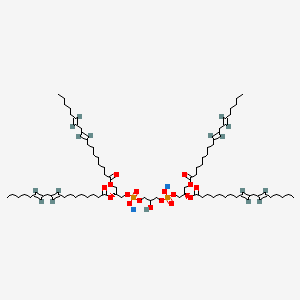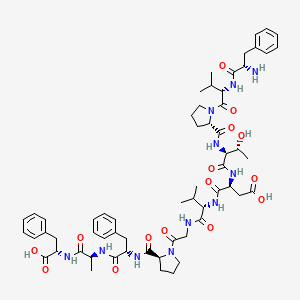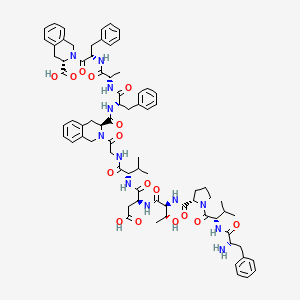
FVPTDVG-Tic-FAF-Tic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FVPTDVG-Tic-FAF-Tic is a complex organic compound with the molecular formula C75H92N12O16. It contains a variety of functional groups, including carboxylic acids, secondary and tertiary amides, and primary amines . This compound is notable for its intricate structure, which includes multiple aromatic rings and a combination of five-membered and six-membered rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FVPTDVG-Tic-FAF-Tic involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the individual amino acid derivatives, which are then coupled using peptide synthesis techniques. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification systems. The use of high-performance liquid chromatography (HPLC) is common in the purification process to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
FVPTDVG-Tic-FAF-Tic undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amide and aromatic sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
FVPTDVG-Tic-FAF-Tic has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and structure-activity relationships.
Biology: The compound is employed in research on protein-protein interactions and enzyme inhibition.
Medicine: this compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of FVPTDVG-Tic-FAF-Tic involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
FVPTDVG-Tic-FAF-Tic can be compared with other similar compounds, such as:
FVPTDVG-Tic-FAF: A related compound with a similar structure but lacking one of the Tic groups.
FAF-Tic: A simpler compound that contains only the FAF and Tic groups.
Tic-FAF-Tic: Another related compound with a different arrangement of the Tic and FAF groups.
This compound is unique due to its complex structure and the presence of multiple functional groups, which contribute to its diverse reactivity and wide range of applications .
Properties
Molecular Formula |
C75H92N12O16 |
|---|---|
Molecular Weight |
1417.6 g/mol |
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S)-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C75H92N12O16/c1-42(2)62(82-68(95)55(38-61(90)91)80-72(99)64(45(6)88)84-69(96)57-31-20-32-85(57)74(101)63(43(3)4)83-66(93)53(76)33-46-21-10-7-11-22-46)71(98)77-39-60(89)86-40-51-29-18-16-27-49(51)36-58(86)70(97)79-54(34-47-23-12-8-13-24-47)67(94)78-44(5)65(92)81-56(35-48-25-14-9-15-26-48)73(100)87-41-52-30-19-17-28-50(52)37-59(87)75(102)103/h7-19,21-30,42-45,53-59,62-64,88H,20,31-41,76H2,1-6H3,(H,77,98)(H,78,94)(H,79,97)(H,80,99)(H,81,92)(H,82,95)(H,83,93)(H,84,96)(H,90,91)(H,102,103)/t44-,45+,53-,54-,55-,56-,57-,58-,59-,62-,63-,64-/m0/s1 |
InChI Key |
LZESRBNZLWMEIJ-GKKQDZIBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N5CC6=CC=CC=C6C[C@H]5C(=O)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)N)O |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)N1CC2=CC=CC=C2CC1C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CC6=CC=CC=C6CC5C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C7CCCN7C(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


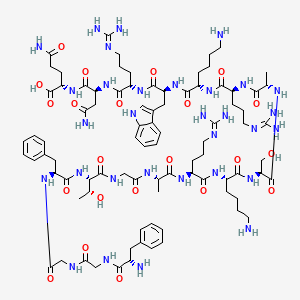
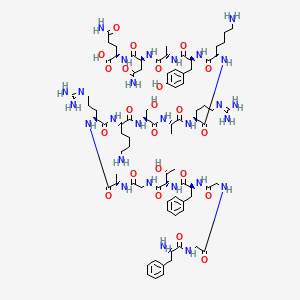


![3-[4-[2-[4-(Diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide](/img/structure/B10848741.png)
![Methyl 9-acetyloxy-10-(2,3-dimethyloxirane-2-carbonyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10848743.png)
![(Z)-7-[(1R,2R,3R,4S)-3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10848748.png)
